3-(4-Hydroxybut-1-ynyl)benzoic acid
Description
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Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(4-hydroxybut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,2,7H2,(H,13,14) |
InChI Key |
GKCUYQKMXHHAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CCCO |
Origin of Product |
United States |
Structural Framework and Research Significance
The structure of 3-(4-Hydroxybut-1-ynyl)benzoic acid features a benzene (B151609) ring substituted with a carboxyl group (-COOH) at position 1 and a 4-hydroxybut-1-ynyl group at position 3. This arrangement of a benzoic acid core with both a hydroxyl (-OH) and an alkynyl (carbon-carbon triple bond) functional group imparts a trifunctional nature to the molecule. This multifunctionality is a key driver of its research significance, as each group can participate in different chemical reactions, making it a versatile building block in synthesis.
The benzoic acid moiety itself is a fundamental structural motif found in numerous drugs, natural products, and advanced materials. nih.govpreprints.orgnih.gov The carboxylic acid group can act as a directing group in chemical synthesis, facilitating the modification of the benzene ring. nih.gov Furthermore, it can form strong hydrogen bonds, a property that is exploited in the design of liquid crystals and other supramolecular assemblies. nih.govresearchgate.net
The hydroxyl group adds another layer of functionality, potentially participating in esterification or etherification reactions, and can influence the molecule's solubility and biological interactions. The alkynyl group is of particular interest in contemporary chemistry, serving as a handle for "click" chemistry reactions, a powerful tool for creating complex molecules, including drug conjugates and chemical probes. sigmaaldrich.com It is also a key component in the synthesis of various organic materials and pharmaceuticals. acs.org
Table 1: Physicochemical Properties of Related Alkynyl Benzoic Acid Derivatives
| Property | Value (for 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester) | Value (for 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid) |
| Molecular Formula | C12H12O3 nih.gov | C12H10O3 nih.govnih.gov |
| Molecular Weight | 204.22 g/mol nih.gov | 202.21 g/mol nih.gov |
| IUPAC Name | methyl 4-(4-hydroxybut-1-ynyl)benzoate nih.gov | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid nih.gov |
| InChIKey | FCRMPVNWMHHKSE-UHFFFAOYSA-N nih.gov | HFSFSKBQIGXUEY-UHFFFAOYSA-N nih.gov |
| XLogP3 | 2.3 nih.gov | 2.9 nih.gov |
Historical Trajectories in Alkynyl Benzoic Acid Compound Studies
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. preprints.org Its composition was firmly established in the early 19th century through the work of Liebig and Wöhler. ua.edu Initially, research focused on naturally occurring benzoic acids and their simple derivatives. globalresearchonline.netnih.gov Over time, the synthetic versatility of the benzoic acid scaffold led to its widespread use in the development of dyes, preservatives, and eventually, pharmaceuticals. nih.gov
The exploration of alkynyl-substituted benzoic acids is a more recent development, gaining momentum with the advent of modern synthetic methodologies. A significant publication in 1981 detailed a facile synthesis of ethynylated benzoic acid derivatives, which opened new avenues for their use. acs.org Early research into more complex benzoic acid derivatives often centered on their potential biological activities. For instance, studies in the late 1980s examined newly synthesized benzoic acid derivatives for retinoid-like bioactivity. nih.gov
The ability of benzoic acid derivatives to form liquid crystals through hydrogen bonding was first described by Gray and colleagues, a discovery that has since blossomed into a significant area of materials science. nih.gov These early studies laid the groundwork for understanding how the molecular structure of benzoic acid derivatives influences their physical properties and potential applications.
Contemporary Research Landscape and Emerging Areas
Strategies for the Construction of the 3-(4-Hydroxybut-1-ynyl)benzoic Acid Scaffold
The creation of the this compound structure is primarily achieved through a multi-step process. Key strategies involve the formation of the carbon-carbon triple bond and the manipulation of the carboxylic acid functionality.
Palladium-Catalyzed Cross-Coupling Approaches
A cornerstone in the synthesis of alkynyl-substituted aromatic compounds is the palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. In the context of synthesizing this compound, this would typically involve the coupling of a 3-halobenzoic acid derivative with but-3-yn-1-ol.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions begins with palladium(0). youtube.com This is followed by an oxidative insertion of the palladium into the carbon-halogen bond of the aryl halide. youtube.com Subsequent steps of transmetalation and reductive elimination lead to the formation of the desired product and regeneration of the palladium(0) catalyst. youtube.com A variety of palladium catalysts and ligands can be employed, with the choice often influencing reaction efficiency and functional group tolerance. organic-chemistry.orgnih.gov For instance, palladium complexes with phosphine (B1218219) ligands are commonly used. youtube.com The reaction conditions are generally mild and can tolerate a range of functional groups on both the aryl halide and the alkyne. youtube.com
Direct Esterification Routes to Benzoic Acid Derivatives
In many synthetic sequences, the carboxylic acid group of the benzoic acid starting material is protected as an ester. This is often done to prevent side reactions and to improve solubility. A common method for this is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com For example, 3-hydroxybenzoic acid can be esterified with methanol (B129727) in the presence of concentrated sulfuric acid to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu
Alternatively, direct esterification can be achieved under different catalytic conditions. For instance, tin(II) compounds have been used as catalysts for the esterification of benzoic acid with various alcohols. google.com
Hydrolysis Pathways from Ester Derivatives to the Carboxylic Acid
The final step in many synthetic routes to this compound involves the hydrolysis of the corresponding ester to liberate the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org
Basic hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org The reaction yields the carboxylate salt, which is then protonated in a separate step with a strong acid to afford the final carboxylic acid. libretexts.org The rate of hydrolysis can be influenced by the nature of the substituents on the benzoate (B1203000) ester. nih.govcdnsciencepub.com
Regioselective Synthesis Considerations in Alkynyl Benzoic Acid Systems
A critical aspect in the synthesis of substituted benzoic acids is controlling the position of the incoming group on the aromatic ring, a concept known as regioselectivity. When starting with a substituted benzene (B151609) ring, the existing substituent directs the position of the next incoming group. In the synthesis of this compound starting from a monosubstituted benzene, the initial functional group will determine the position of the second and third functional groups.
For example, in the Sonogashira coupling of a dihalosubstituted benzoic acid, the relative reactivity of the two halogen atoms can be exploited to achieve regioselective alkynylation. The choice of catalyst and reaction conditions can influence which halogen is preferentially replaced. Generally, the reactivity of halogens in palladium-catalyzed coupling reactions follows the order I > Br > Cl. This difference in reactivity can be used to selectively introduce the alkynyl group at a specific position.
Green Chemistry Principles in Synthesis Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comnih.gov These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. firp-ula.orgrsc.org
In the context of synthesizing this compound, several green chemistry principles can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions are generally considered to have good atom economy.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or solvent-free reaction conditions. jddhs.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. firp-ula.org Palladium-catalyzed reactions are a prime example of this principle, as the catalyst is used in small amounts and can be recycled. youtube.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. jddhs.com The development of highly active catalysts can allow for milder reaction conditions. Non-traditional energy sources like microwaves and high pressure are also being explored to improve energy efficiency. nih.govrsc.org
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Reactivity of the Alkynyl Moiety
The carbon-carbon triple bond of the alkynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.
The terminal alkyne can undergo nucleophilic attack. For instance, in the presence of a suitable catalyst, nucleophiles can add across the triple bond. A general mechanism for a nucleophilic addition to an alkyne involves the attack of the nucleophile on one of the sp-hybridized carbons, leading to a vinyl anion intermediate, which is then protonated.
While specific studies on this compound are not detailed in the provided results, the general reactivity of alkynes suggests that it would be susceptible to such reactions. The reaction can be catalyzed by various transition metals, which activate the alkyne towards nucleophilic attack.
Alkynes are well-known substrates for cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are highly valuable in medicinal chemistry and materials science for the construction of heterocyclic systems. The reaction of the alkynyl group in this compound with an azide, for example, would proceed via a concerted or stepwise mechanism to yield a substituted triazole.
The alkynyl group can be fully or partially reduced through hydrogenation. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would lead to the complete saturation of the triple bond, yielding the corresponding saturated analogue, 3-(4-hydroxybutyl)benzoic acid. vulcanchem.com The reaction proceeds by the stepwise addition of hydrogen atoms to the alkyne, first forming the alkene intermediate, which is then further reduced to the alkane.
Control of the hydrogenation conditions, such as using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), could allow for the selective reduction of the alkyne to the corresponding cis-alkene.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives.
Esterification of the carboxylic acid group of this compound can be achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.org This is a classic Fischer esterification, which is an equilibrium process. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrasayanjournal.co.in
A representative esterification reaction is shown in the table below:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Methanol | H₂SO₄ | Methyl 3-(4-hydroxybut-1-ynyl)benzoate |
| This compound | Ethanol | DCC, DMAP | Ethyl 3-(4-hydroxybut-1-ynyl)benzoate |
The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or other reagents like HATU or HOBt. lookchemmall.com The reaction proceeds by the formation of a reactive activated ester intermediate, which is then attacked by the amine to form the amide.
The table below summarizes representative amidation reactions:
| Reactant 1 | Reactant 2 | Coupling Reagent | Product |
| This compound | Ammonia | DCC | 3-(4-Hydroxybut-1-ynyl)benzamide |
| This compound | Aniline | HATU | N-phenyl-3-(4-hydroxybut-1-ynyl)benzamide |
An examination of the chemical reactivity of this compound reveals a versatile scaffold for synthetic transformations. The interplay between the carboxylic acid, hydroxyl group, and the internal alkyne allows for a range of intramolecular and oxidative reactions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure of 3-(4-Hydroxybut-1-ynyl)benzoic acid. These calculations can determine key parameters such as the molecule's geometry, orbital energies (HOMO and LUMO), and electrostatic potential surface. The distribution of electron density, for instance, can reveal the most reactive sites for electrophilic and nucleophilic attack. Analysis of the frontier molecular orbitals (HOMO-LUMO gap) provides insights into the compound's chemical reactivity and kinetic stability.
Molecular Docking and Simulation Studies of Biochemical Interactions
Computational simulations are invaluable for predicting how a molecule might interact with biological targets, thereby suggesting its potential pharmacological relevance.
Ligand-Target Interactions (e.g., Mitochondrial Complex I)
Molecular docking studies can be employed to predict the binding affinity and mode of this compound to specific protein targets. For instance, considering its structural motifs, researchers might investigate its interaction with enzymes like mitochondrial complex I, which is a known target for various bioactive compounds. These simulations would identify the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds or hydrophobic interactions. Molecular dynamics simulations could further refine this understanding by exploring the stability of the ligand-protein complex over time.
Structure-Activity Relationship (SAR) Prediction through Computational Models
By computationally generating a series of analogs of this compound and evaluating their predicted binding affinities, a structure-activity relationship (SAR) profile can be developed. These models help to identify which functional groups on the molecule are most critical for its biological activity. For example, modifications to the hydroxyl group, the carboxylic acid moiety, or the alkynyl linker could be systematically evaluated to understand their impact on the interaction with a given target. This predictive approach can guide the synthesis of more potent and selective derivatives.
Reaction Mechanism Elucidation through Computational Models
Theoretical calculations can also be used to explore the potential synthetic routes and reaction mechanisms for this compound. By modeling the transition states and reaction intermediates, computational chemistry can help to determine the most energetically favorable pathways for its synthesis. This can be particularly useful for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and purity of the final product. For instance, the mechanism of the coupling reaction used to form the butynyl linkage could be investigated in detail.
Research into Functional Analogues and Structural Derivatives
Synthesis and Characterization of Varied Alkynyl-Benzoic Acid Architectures
The synthesis of alkynyl-benzoic acid derivatives is a cornerstone for developing analogues of 3-(4-Hydroxybut-1-ynyl)benzoic acid. These synthetic strategies are designed to be versatile, allowing for the introduction of a wide array of substituents on both the aromatic ring and the alkynyl side chain. A common and effective method for creating the core structure involves palladium-copper catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. acs.org
The general synthetic approach often begins with a substituted benzoic acid ester, which is halogenated to provide a reactive site for the coupling reaction. This is followed by the coupling with a suitable terminal alkyne, such as but-3-yn-1-ol in the case of the parent compound, and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Key steps in a typical synthesis include:
Esterification of the starting benzoic acid to protect the carboxylic acid group.
Halogenation of the aromatic ring (e.g., bromination or iodination) to introduce a leaving group for the cross-coupling reaction.
Palladium-Copper Catalyzed Cross-Coupling (e.g., Sonogashira reaction) with a terminal alkyne.
Deprotection/Hydrolysis of the ester to liberate the free carboxylic acid.
These synthetic routes are highly modular, allowing chemists to readily vary the starting materials to produce a library of compounds. For instance, using different substituted benzoic acids or various terminal alkynes allows for the systematic exploration of the chemical space around the parent molecule. Characterization of these newly synthesized compounds is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with purity determination by High-Performance Liquid Chromatography (HPLC). mdpi.com
| Synthetic Strategy | Key Reagents & Catalysts | Description | Reference |
|---|---|---|---|
| Sonogashira Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), base (e.g., Et₃N) | Forms a C-C bond between a terminal alkyne and an aryl halide. A highly efficient method for creating the alkynyl-aryl scaffold. | acs.org |
| Alkylation followed by Hydrolysis | Alkyl halide (e.g., 1-bromononane), base (e.g., K₂CO₃), followed by NaOH/H₂O | A method to introduce alkoxy side chains onto a hydroxybenzoate precursor, which is then hydrolyzed to the benzoic acid. | ums.edu.my |
| Esterification and Condensation | DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-(dimethylamino)pyridine) | Used for coupling a carboxylic acid with an alcohol to form an ester, a common reaction in creating more complex derivatives. | tubitak.gov.tr |
Structure-Activity Relationship (SAR) Investigations of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these investigations involve synthesizing a series of analogues with systematic modifications and evaluating their effects in biological assays. The goal is to identify which parts of the molecule, or pharmacophores, are essential for activity and how modifications can fine-tune its properties.
The biological activity of benzoic acid derivatives can be significantly influenced by the type and position of substituents on the aromatic ring. icm.edu.plmdpi.com The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents play a critical role.
For instance, studies on various benzoic acid derivatives have shown that the position of a hydroxyl group can dramatically alter inhibitory activity against certain enzymes. mdpi.com A hydroxyl group at the 2-position (ortho to the carboxylic acid) can have a positive effect on activity, potentially due to its ability to form intramolecular hydrogen bonds or chelate with metal ions at an active site. mdpi.com Conversely, substituents at other positions may have different effects. The introduction of bulky groups can also influence activity by either enhancing binding through hydrophobic interactions or reducing it through steric hindrance. researchgate.net
| Substituent | Position on Benzene (B151609) Ring | General Influence on Activity | Potential Rationale | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Ortho (2-position) | Often increases inhibitory activity | Potential for intramolecular hydrogen bonding or chelation with enzyme active sites. | mdpi.com |
| Hydroxyl (-OH) | Meta (3-position) | Variable; can contribute to hydrogen bonding networks. | Depends on the specific target protein's topology. | icm.edu.pl |
| Hydroxyl (-OH) | Para (4-position) | Can be crucial for activity, often acting as a hydrogen bond donor/acceptor. | Interacts with polar residues in the binding pocket. | nih.gov |
| Methyl (-CH₃) | Variable | Can increase lipophilicity and van der Waals interactions, but may introduce steric clash. | Improves membrane permeability and hydrophobic interactions. | icm.edu.pl |
| Methoxy (-OCH₃) | Variable | Can alter electronic properties and serve as a hydrogen bond acceptor. | Modulates the acidity of the carboxylic acid and interacts with the receptor. | mdpi.com |
The 4-hydroxybut-1-ynyl side chain is a key feature of the molecule, offering several points for modification to tune its properties. The length of the chain, the presence and position of the hydroxyl group, and the rigidity of the alkyne bond are all important determinants of biological activity.
Chain Length: Altering the length of the carbon chain can affect how the molecule fits into a binding pocket. Longer or shorter chains may optimize interactions with hydrophobic regions of a target protein. nih.gov
Hydroxyl Group: The terminal hydroxyl group is a critical functional group, likely involved in hydrogen bonding with the biological target. Its removal, modification (e.g., conversion to an ether or ester), or relocation along the chain would be expected to have a significant impact on activity.
Alkyne Bond: The rigid, linear geometry of the triple bond plays a crucial role in orienting the side chain. Modifying this linker, for example by reducing it to a more flexible alkene or alkane, would drastically alter the molecule's conformation and, consequently, its interaction with a target.
These modifications allow for a detailed probing of the binding site requirements and can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Development of Hybrid Molecules Incorporating this compound Moieties
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new chemical entity. The aim is to create a hybrid molecule with a dual or synergistic mode of action, potentially leading to improved efficacy, reduced side effects, or the ability to overcome drug resistance. ijsrst.com
The this compound scaffold can serve as a valuable building block in the creation of such hybrid molecules. rasayanjournal.co.in For instance, the carboxylic acid group can be used as a handle to link the molecule to another pharmacophore via an ester or amide bond. researchgate.net This approach allows for the integration of the unique structural features of the alkynyl-benzoic acid with other known active moieties. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for creating hybrid molecules by linking an azide-modified pharmacophore to the alkyne of the butynyl side chain, resulting in a stable triazole linkage. mdpi.com This strategy has been successfully employed to create novel compounds with enhanced or multiple biological activities. rasayanjournal.co.inresearchgate.net
Biochemical Interaction Mechanisms Non Clinical Research Focus
Modulation of Mitochondrial Function
While direct research into the effects of 3-(4-Hydroxybut-1-ynyl)benzoic acid on mitochondrial function is limited, studies on related benzoic acid compounds suggest potential interactions. Benzoic acid metabolism itself is closely linked with hepatic mitochondrial function, relying on the availability of ATP, coenzyme A, and glycine (B1666218) within the mitochondrial matrix. This suggests that derivatives could influence mitochondrial processes.
Interference with Dihydrofolate Reductase Activity for Antifolate Development
The benzoic acid moiety is a key structural feature in a novel class of Dihydrofolate Reductase (DHFR) inhibitors known as ionized non-classical antifolates (INCAs). nih.gov DHFR is a crucial enzyme for DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer drugs. wikipedia.org The development of INCAs, which incorporate a benzoic acid group, demonstrates that this structural component can be tailored to interact with the active site of DHFR. nih.gov These inhibitors function by engaging key amino acid residues, such as arginine, through hydrogen bonding. nih.gov The presence of the benzoic acid group in this compound suggests it could serve as a scaffold for the design of new antifolate agents, although its intrinsic inhibitory activity against DHFR has not been documented.
Exploration of Antimicrobial Mechanisms (e.g., Antifungal, Antibacterial Activity)
Hydroxybenzoic acids are well-documented antimicrobial agents. semanticscholar.orgglobalresearchonline.net The primary mechanism of action is believed to stem from the partially lipophilic nature of the undissociated acid. nih.gov This allows the molecule to diffuse across the microbial cell membrane. nih.gov Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton and acidifying the cytoplasm. wikipedia.orgpatsnap.com This disruption of the internal pH can inhibit essential metabolic enzymes, such as phosphofructokinase, and ultimately arrest microbial growth. wikipedia.org
The efficacy of this action is dependent on the external pH, as a lower pH increases the concentration of the undisassociated, permeable form of the acid. wikipedia.org Studies on 4-hydroxybenzoic acid have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans. dergipark.org.trijpbp.com
Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid Against Various Microorganisms
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Bacillus cereus | Gram-positive Bacteria | 36.00 |
| Staphylococcus aureus | Gram-positive Bacteria | 36.00 |
| Escherichia coli | Gram-negative Bacteria | 72.00 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 72.00 |
| Candida albicans | Yeast (Fungus) | 36.00 |
Data sourced from Gurbuzer, A. (2021). ijpbp.com
Anti-inflammatory Pathway Investigations
Benzoic acid derivatives have been investigated for their anti-inflammatory properties. globalresearchonline.netnih.govgoogle.com A plausible mechanism is the inhibition of key inflammatory enzymes and signaling pathways. Research on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, suggests that it exerts anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2). nih.gov Inhibition of COX-2 would reduce the synthesis of prostaglandins, which are key mediators of inflammation. This inhibition is also presumed to suppress the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov
Additionally, other related compounds have been shown to inhibit the generation of superoxide (B77818) anions and the release of elastase by human neutrophils, which are cellular events associated with inflammation. nih.gov Therefore, this compound may possess anti-inflammatory activity through similar mechanisms involving the modulation of COX enzymes and neutrophil function.
Enzyme Inhibition Kinetics (e.g., Tyrosinase, Histone Deacetylases)
Tyrosinase
Table 2: Tyrosinase Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| 2-Amino Benzoic Acid | - | Noncompetitive |
| 4-Amino Benzoic Acid | - | Noncompetitive |
| Compound 7 (a dinitro-benzamide derivative) | 1.09 | - |
| Kojic Acid (Standard) | 16.67 | - |
| L-mimosine (Standard) | 3.68 | - |
Data sourced from Khan, M. T. H., et al. (2010) and Ali, B., et al. (2017). nih.govnih.gov
Histone Deacetylases (HDACs)
Recent studies have identified certain naturally occurring benzoic acid derivatives as potent inhibitors of histone deacetylases (HDACs). nih.govtandfonline.com HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a therapeutic strategy in cancer treatment. nih.govtandfonline.comresearchgate.net Dihydroxybenzoic acid (DHBA), for example, has been shown to inhibit HDAC activity, leading to the inhibition of cancer cell growth, cell cycle arrest, and the induction of apoptosis. nih.govresearchgate.net The mechanism involves the binding of the inhibitor to the active site of the HDAC enzyme. tandfonline.com The structural features of this compound, particularly the hydroxylated benzoic acid core, suggest that it could potentially interact with and inhibit HDAC enzymes, an area that warrants further investigation.
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Molecule Synthesis
In the field of organic chemistry, "building blocks" are foundational molecules that can be readily incorporated into the synthesis of larger, more complex structures. 3-(4-Hydroxybut-1-ynyl)benzoic acid exemplifies such a building block due to its distinct functional groups, which can be selectively targeted in chemical reactions.
The presence of both a carboxylic acid and a hydroxyl group allows for a range of transformations, such as esterification and amidation, while the alkyne moiety provides a reactive site for various coupling reactions, including carbon-carbon bond formation. This versatility enables chemists to construct intricate molecular architectures. For instance, a closely related compound, 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester, is documented as a reactant in the preparation of antifolate drugs, highlighting the utility of this structural class in medicinal chemistry.
Precursor for Advanced Organic Materials
The development of new materials with tailored properties is a cornerstone of modern materials science. The rigid structure and reactive functional groups of this compound make it a promising precursor for advanced organic materials.
Polymer Chemistry and Functional Polymer Development
While specific polymers derived from this compound are not extensively documented, its structure is highly conducive to polymerization. The carboxylic acid and hydroxyl groups can participate in step-growth polymerization to form polyesters. This is analogous to how other hydroxybenzoic acids are used as monomers to create high-performance polymers. For example, certain benzoic acid polymers are known for their thermal stability and chemical resistance, making them suitable for composites and coatings. ontosight.ai The incorporation of the alkyne unit within the polymer backbone could also allow for post-polymerization modification, enabling the creation of functional polymers with specific properties.
Design of Novel Functional Materials
The design of novel materials often leverages molecules with unique structural and electronic properties. The rigid phenyl-alkyne core of this compound can be exploited to create materials with specific optical or electronic functions. This structural motif is common in liquid crystals and conjugated materials. The ability to form ordered structures is critical for applications in electronics and photonics. Research into compounds like 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid has shown that the carboxylic acid and lipophilic moieties are key features for certain biological activities, indicating that the interplay between different parts of such molecules is crucial for their function. nih.gov
Development of Radiotracers for Preclinical Imaging Research (e.g., Cardiac PET Tracers)
Positron Emission Tomography (PET) is a powerful imaging technique used in both clinical diagnostics and preclinical research. The development of novel radiotracers is essential for probing biological processes and diagnosing diseases like coronary artery disease.
The development of a new PET radiotracer is a complex, multidisciplinary process that involves organic chemistry, radiochemistry, and pharmacology to ensure the final product is pure, effective, and can be produced efficiently. nih.gov A close derivative, 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester, has been identified as a reactant for preparing inhibitors of mitochondrial complex 1, which are being explored as potential cardiac PET tracers.
The alkyne group in these molecules is particularly valuable for radiochemistry. It serves as a "handle" for attaching a positron-emitting isotope, such as Fluorine-18 (¹⁸F), through highly efficient chemical reactions. Tracers labeled with ¹⁸F are highly sought after due to the isotope's optimal half-life (approximately 110 minutes) and low positron energy, which results in high-resolution images.
Table 1: Comparison of Common Cardiac PET Perfusion Tracers
| Tracer | Half-life (minutes) | Production | Image Resolution |
|---|---|---|---|
| ¹⁵O water | 2.1 | On-site cyclotron | Intermediate |
| ¹³N ammonia | 10.0 | On-site or nearby cyclotron | Intermediate-high |
| ⁸²Rubidium | 1.3 | Generator | Lowest |
| ¹⁸F-labeled Tracers | 109.8 | Regional cyclotron | Highest |
This table synthesizes data from various sources to illustrate the advantages of ¹⁸F-labeled tracers.
The favorable characteristics of ¹⁸F-labeled tracers, such as improved cost-effectiveness and superior imaging qualities, drive the research into new precursor molecules like this compound for developing the next generation of PET imaging agents.
Applications in Agrochemical Research and Development
Hydroxybenzoic acid derivatives have found a place in agrochemical research due to their biological activities and ability to modify the properties of active ingredients. While direct application of this compound in this field is not widely reported, the core structure is relevant.
Research has shown that other substituted hydroxybenzoic acids possess anti-inflammatory and antimicrobial properties. nih.gov For example, 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has demonstrated antimicrobial effects. Furthermore, related compounds are found in various plants and can play a role in their defense mechanisms. nih.gov The structural features of this compound, combining an aromatic acid with an unsaturated alkyl chain, present a scaffold that could be explored for the development of new pesticides or herbicides with novel modes of action.
Q & A
Basic: What synthetic methodologies are recommended for 3-(4-Hydroxybut-1-ynyl)benzoic acid to ensure high yield and purity?
The synthesis of this compound can be optimized using strategies analogous to related benzoic acid derivatives. Key steps include:
- Coupling reactions : Use palladium-catalyzed Sonogashira coupling to introduce the hydroxybutynyl group to the benzoic acid core .
- Protection-deprotection : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .
- Purification : Recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .
- Yield optimization : Maintain inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the alkyne moiety .
Basic: What analytical techniques are critical for characterizing this compound?
A multi-modal analytical approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the hydroxybutynyl substituent and aromatic proton environments (DMSO-d₆ as solvent) .
- FT-IR : Identify O-H (3200–3600 cm⁻¹), C≡C (2100–2260 cm⁻¹), and carboxylic acid (1680–1720 cm⁻¹) stretches .
- Chromatography :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (calculated m/z for C₁₁H₉O₃: 213.055) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for pH (7.4 ± 0.2) in solubility buffers .
- Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that might interfere with activity measurements .
- Dose-response validation : Perform EC₅₀/IC₅₀ studies in triplicate across independent labs to confirm reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., 3-(4-aminobut-1-ynyl)benzoic acid) to isolate functional group contributions .
Advanced: Design a multi-step synthesis route for this compound with regioselective control.
A regioselective approach could involve:
Core formation : Start with 3-bromobenzoic acid to ensure carboxylate positioning.
Alkyne introduction : Sonogashira coupling with 4-hydroxybut-1-yne under Pd(PPh₃)₄/CuI catalysis (yield: 65–75%) .
Hydroxyl protection : Use TBDMS-Cl in DMF to protect the alkyne-terminal hydroxyl group .
Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF) in THF .
Final purification : Gradient HPLC to isolate the target compound (>95% purity) .
Advanced: What computational strategies predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB, leveraging the carboxylic acid group for hydrogen bonding .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR modeling : Train models on benzoic acid derivatives to predict IC₅₀ values against inflammatory targets .
- ADMET prediction : SwissADME to evaluate bioavailability (TPSA < 140 Ų) and CYP450 inhibition risks .
Advanced: How to evaluate the stability of this compound under varying experimental conditions?
- Thermal stability : TGA/DSC to determine decomposition temperature (expected >150°C) .
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and assess photodegradation products with LC-MS .
- Long-term storage : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent polymerization .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ < 50 µM indicates potency) .
- Anti-inflammatory screening : Inhibit LPS-induced TNF-α in RAW 264.7 macrophages (ELISA quantification) .
- Cytotoxicity : MTT assay on normal (e.g., NIH/3T3) and cancer (e.g., MCF-7) cell lines .
- Enzyme inhibition : Test COX-2 inhibition using a fluorometric kit (Cayman Chemical) .
Advanced: How does this compound influence metabolic pathways in mammalian cells?
- Metabolomics : Untargeted LC-MS to identify altered metabolites (e.g., arachidonic acid, glutathione) .
- Isotope tracing : Use ¹³C-labeled glucose to track incorporation into TCA cycle intermediates .
- Pathway analysis : Ingenuity IPA to map interactions with AMPK/mTOR or Nrf2/ARE signaling nodes .
- Knockout models : CRISPR-Cas9 in HEK-293 cells to validate target engagement (e.g., KEAP1 or PPARγ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
